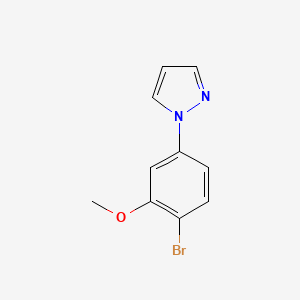![molecular formula C7H11ClN2O3 B1471398 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride CAS No. 1823247-44-4](/img/structure/B1471398.png)
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride
Overview
Description
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride is a heterocyclic compound that contains both azetidine and oxazolidine rings. These types of compounds are of significant interest in medicinal chemistry due to their unique structural features and potential biological activities .
Preparation Methods
The synthesis of 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods often involve similar multi-step processes but are optimized for scale and efficiency.
Chemical Reactions Analysis
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other azetidine and oxazolidine derivatives. For example:
Azetidine hydrochloride: This compound shares the azetidine ring but lacks the oxazolidine moiety.
Oxetane derivatives: These compounds contain a four-membered ring with an oxygen atom, similar to the oxazolidine ring
The uniqueness of 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride lies in its combination of both azetidine and oxazolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTGFDSRELUWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)COC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




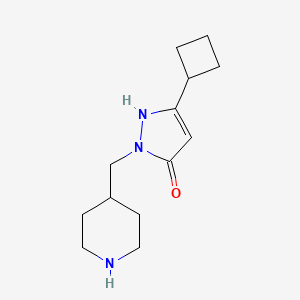
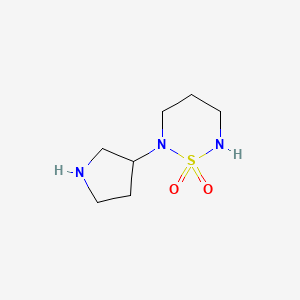
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)


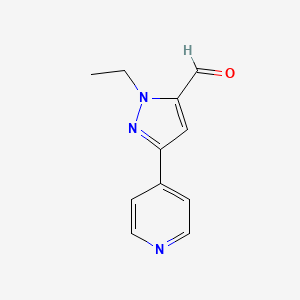


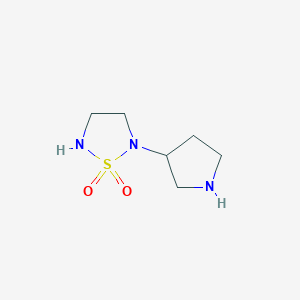
![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)
